

Stability Showdown: Fullerene vs. Non-Fullerene Acceptors in Organic Solar Cells

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Compound of Interest

Compound Name: 1,3-Bis(dicyanomethylidene)indan

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A comparative analysis of the thermal, photochemical, and morphological stability of fullerene and non-fullerene acceptors, supported by experimental data, reveals distinct advantages and disadvantages for each class of materials, guiding researchers in the selection of optimal components for long-lasting and efficient organic solar cells.

The long-term operational stability of organic solar cells (OSCs) is a critical factor for their commercial viability. The acceptor material, a key component in the photoactive blend, plays a pivotal role in determining the device's lifespan. For years, fullerene derivatives, such as PCBM, were the gold standard. However, the emergence of non-fullerene acceptors (NFAs) has revolutionized the field, offering improved power conversion efficiencies and, crucially, enhanced stability. This guide provides a detailed comparative analysis of the stability of these two classes of acceptors, drawing on experimental evidence.

Key Stability Comparisons at a Glance

Stability Aspect	Fullerene Acceptors (e.g., [1]PCBM)	Non-Fullerene Acceptors (e.g., ITIC, Y6)	Key Distinctions
Photochemical Stability	Prone to photo-induced dimerization and oxidation, leading to reduced light absorption and charge transport.[2] However, some derivatives like[1]PCBM can exhibit higher photostability than certain NFAs (e.g., ITIC).[3][4]	Generally more robust molecular structures offer better resistance to photodegradation. [2] However, stability is highly dependent on the specific molecular structure, with some NFAs showing significant degradation under illumination.[5]	NFAs offer greater molecular design flexibility to enhance photostability, but not all NFAs are inherently more stable than all fullerenes.
Thermal Stability	Susceptible to aggregation and crystallization at elevated temperatures, causing phase separation and performance loss.[2] For instance, fullerene-polymer solar cells can completely deteriorate after just 5 hours of annealing at 150°C.	Generally exhibit superior thermal stability due to more planar and rigid molecular structures that are less prone to aggregation.[2] All-polymer solar cells with non-fullerene acceptors can remain stable even after 50 hours at 150°C.	The improved molecular packing and higher glass transition temperatures of many NFAs contribute to their enhanced thermal resilience.

Morphological Stability	The spherical shape can lead to uncontrolled crystallization and large-scale phase separation from the donor polymer over time, especially under thermal stress, degrading the donor-acceptor interface.[2]	Planar molecular structures allow for better control over blend morphology, leading to more stable and well-defined donor-acceptor interfaces.[2]	The ability to fine-tune the molecular structure of NFAs allows for better compatibility with donor polymers, resulting in more stable film morphologies.
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Quantitative Performance Degradation

To provide a clearer picture of the stability differences, the following tables summarize experimental data on the degradation of key photovoltaic parameters under different stress conditions.

Photochemical Stability: Degradation under Continuous Illumination

The following data compares the performance decay of solar cells based on the fullerene acceptor[1]PCBM and the non-fullerene acceptor ITIC when blended with the donor polymer PTB7-Th, under continuous 1 sun illumination in an inert atmosphere.[3]

Acceptor	Donor Polymer	Initial PCE (%)	PCE Decay after Illumination (%)	Key Observation
[1] PCBM (Fullerene)	PTB7-Th	~7.4	9	[1] PCBM-based devices demonstrated greater photostability in this specific study. [3]
ITIC (Non-Fullerene)	PTB7-Th	~6.5	38	ITIC-based devices showed a more significant drop in performance under illumination. [3]

It is important to note that other studies have shown certain NFAs to be more stable than fullerenes, highlighting the variability within the NFA class.[\[6\]](#)

Thermal Stability: Degradation under Thermal Stress

The thermal stability of a high-efficiency non-fullerene system based on the acceptor Y6 and the donor polymer PM6 was investigated under continuous heating at 150°C in an inert atmosphere.

Acceptor	Donor Polymer	Initial PCE (%)	PCE after 150°C Annealing (24h)	% of Initial PCE Retained	Key Observation
Y6 (Non-Fullerene)	PM6	15.31	13.61	89%	The non-fullerene based device retained a significant portion of its initial efficiency after prolonged thermal stress.

In a comparative study, all-polymer solar cells using a non-fullerene acceptor showed no significant performance drop after 50 hours at 150°C, while fullerene-based counterparts completely failed within 5 hours under the same conditions.

Degradation Pathways and Mechanisms

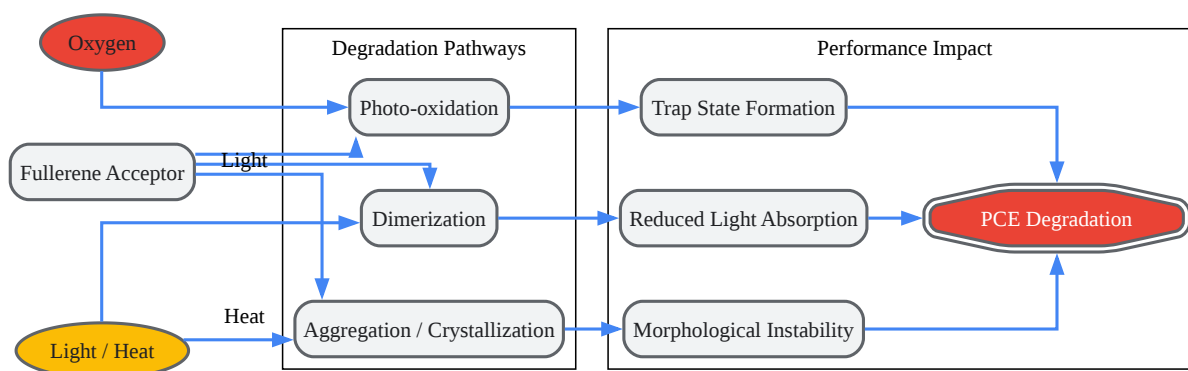
The degradation of fullerene and non-fullerene acceptors proceeds through different chemical and physical pathways.

Fullerene Acceptor Degradation

Fullerene acceptors are susceptible to both photochemical and morphological degradation.

- **Photo-oxidation:** In the presence of light and oxygen, the fullerene cage can undergo oxidation, which introduces trap states and disrupts electron transport.
- **Dimerization:** Under illumination, fullerene molecules can undergo a [2+2] cycloaddition reaction, forming dimers. This dimerization alters the electronic properties and reduces light absorption.

- **Crystallization and Aggregation:** The tendency of fullerenes to crystallize and aggregate, especially under thermal stress, leads to large-scale phase separation within the active layer. This disrupts the finely intermixed network of donor and acceptor materials, which is crucial for efficient charge separation and transport.



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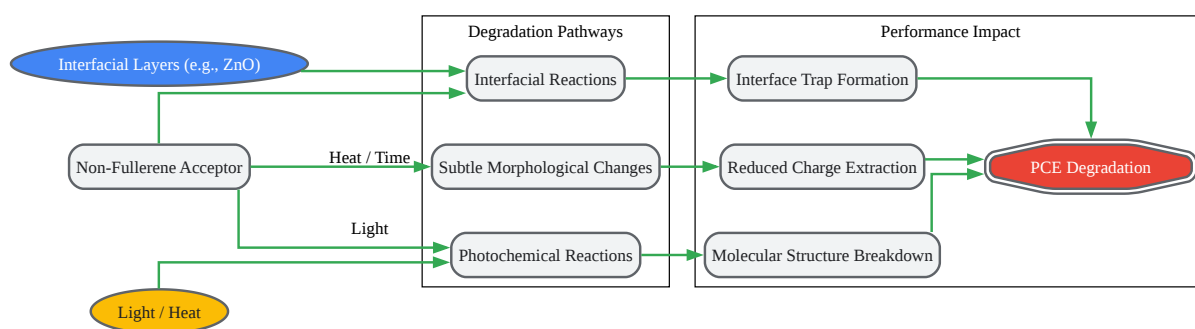
Degradation pathways for fullerene acceptors.

Non-Fullerene Acceptor Degradation

The degradation of non-fullerene acceptors is highly dependent on their specific molecular structure.

- **Photochemical Reactions:** While generally more robust, certain chemical moieties within NFA molecules can be susceptible to photochemical reactions, such as chain scission or isomerization, leading to a breakdown of the molecular structure.
- **Interfacial Reactions:** Interactions between the NFA and the charge transport layers, particularly metal oxides like ZnO, can lead to degradation at the interfaces, creating charge traps and hindering charge extraction.

- **Morphological Changes:** Although more stable than fullerenes, some NFAs can still undergo morphological changes, such as subtle changes in molecular packing or domain purity, over long operational periods, which can affect device performance.



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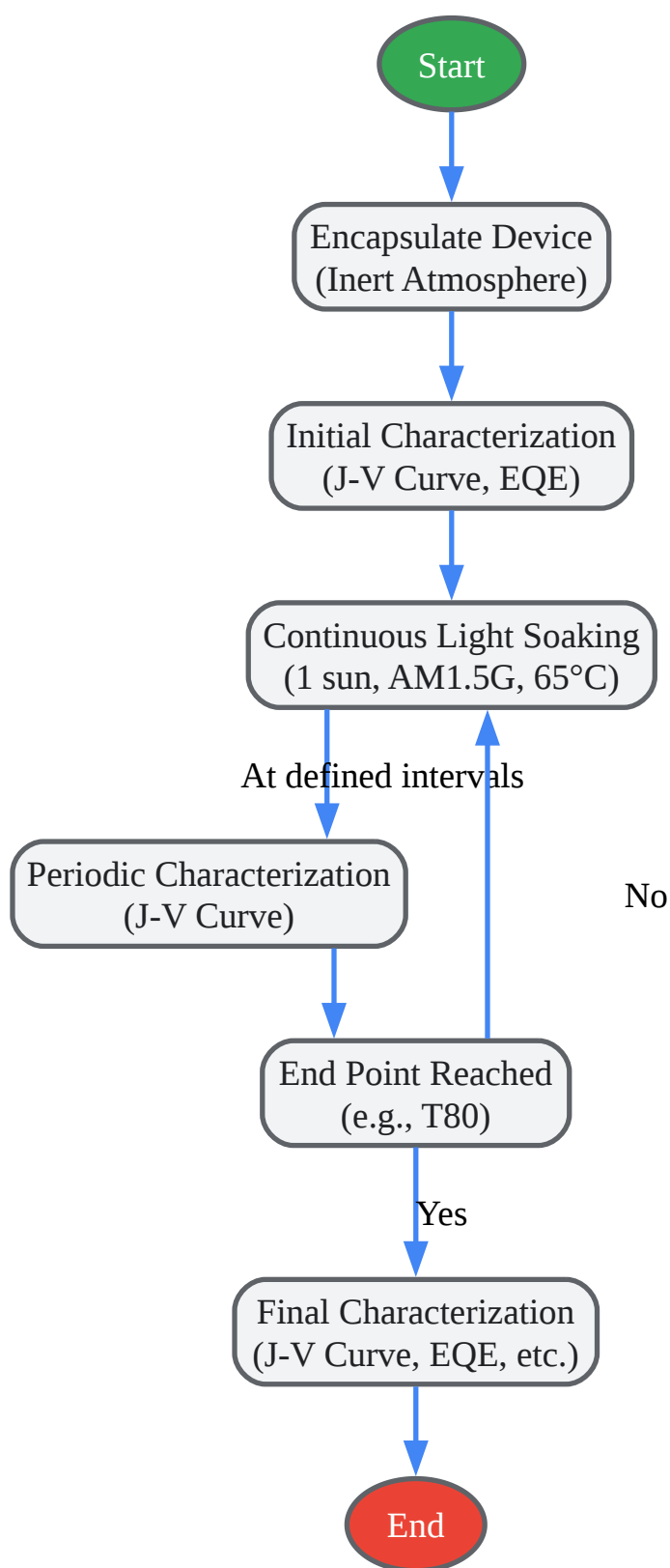
Degradation pathways for non-fullerene acceptors.

Experimental Protocols for Stability Testing

Standardized testing protocols are crucial for the reliable comparison of device stability. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for this purpose.

ISOS-L-2: Accelerated Photochemical Stability Testing

This protocol is designed to assess the intrinsic stability of the device under continuous illumination at an elevated temperature.

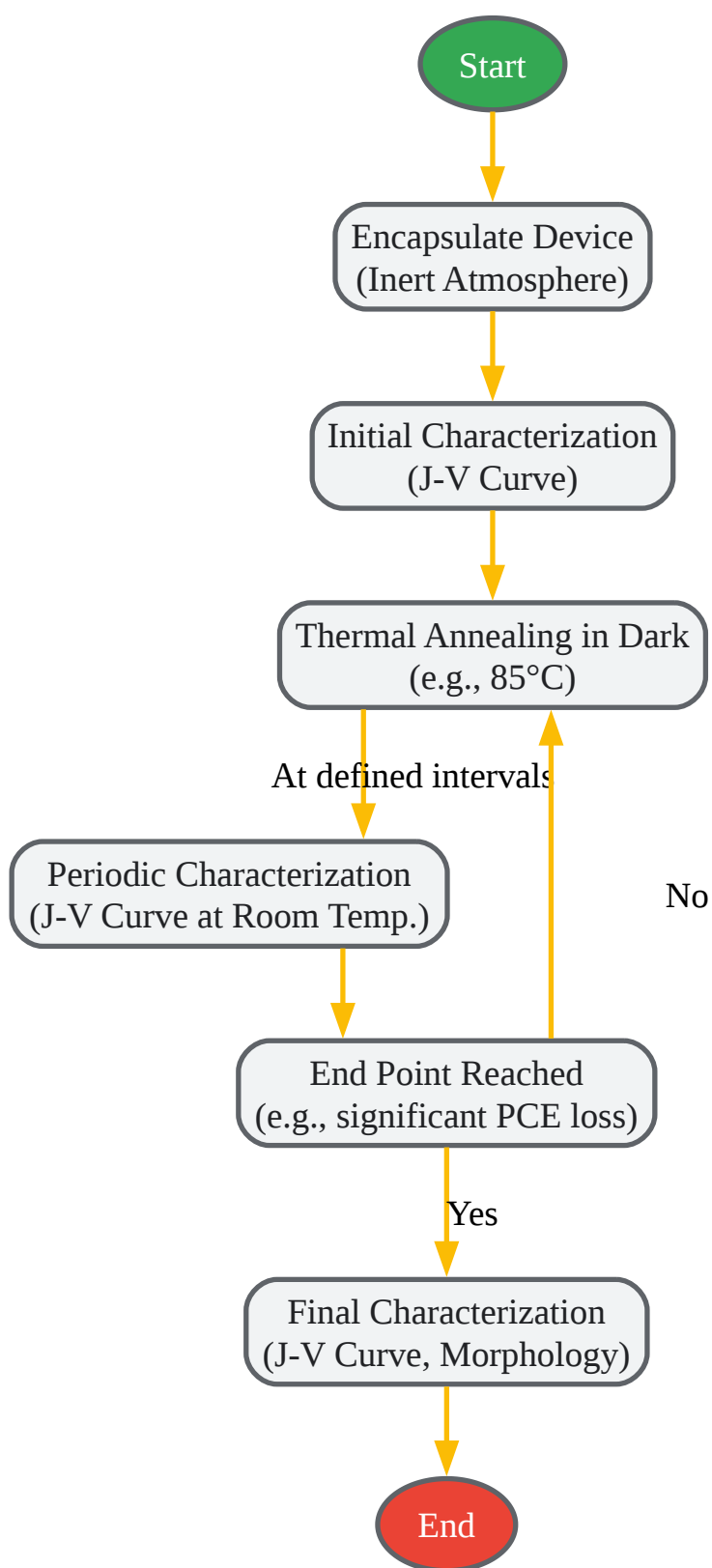


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Workflow for ISOS-L-2 stability testing.

ISOS-T-2: Accelerated Thermal Stability Testing

This protocol evaluates the device's stability under prolonged exposure to elevated temperatures in the dark.



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Workflow for ISOS-T-2 stability testing.

Conclusion

The transition from fullerene to non-fullerene acceptors has marked a significant step forward in enhancing the stability of organic solar cells. NFAs generally offer superior thermal and morphological stability due to their tunable molecular structures and robust designs. However, photochemical stability is more nuanced, with the performance of both fullerene and non-fullerene acceptors being highly dependent on their specific chemical makeup and the operating conditions. While some fullerene derivatives exhibit commendable photostability, the vast chemical space of NFAs provides greater opportunities for designing next-generation acceptors with exceptional intrinsic stability, paving the way for commercially viable organic photovoltaic technologies. Continued research focusing on understanding and mitigating degradation pathways in high-performance NFAs will be crucial for realizing the full potential of this promising class of materials.

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